molecular formula C12H10BrNO2 B1592497 Ethyl 8-bromoquinoline-3-carboxylate CAS No. 347146-14-9

Ethyl 8-bromoquinoline-3-carboxylate

Cat. No. B1592497
Key on ui cas rn: 347146-14-9
M. Wt: 280.12 g/mol
InChI Key: GTEFIYMEQZHVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787534B2

Procedure details

A mixture of 2.5 g (8.4 mmol) of 3-carbethoxy-4-hydroxy-8-bromoquinoline and 10 ml of phosphorus oxychloride was heated under reflux for 1 hour. After the completion of the reaction, phosphorus oxychloride was removed and the residue was purified by NH silica gel, to give 2.6 g of a chlorinated derivative. Next, 500 mg (1.6 mmol) of the chlorinated derivative was dissolved in 20 ml of dioxane, and 1 g of powdered zinc and 3 ml of acetic acid were added thereto, followed by heating at 65° C. for 30 minutes. To the reaction mixture was added ethyl acetate, followed by filtering through Celite. The filtrate was washed with brine, dried over magnesium sulfate and concentrated. To the residue was added 1 ml of acetic acid, and the mixture was left stand for 12 hours. Then, acetic acid was removed, and the residue was subjected to silica gel column chromatography and eluted with an eluent (ethyl acetate-n-hexane=1-7), to give 180 mg of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1O)=[CH:13][CH:12]=[CH:11][C:10]=2[Br:17])([O:3][CH2:4][CH3:5])=[O:2].P(Cl)(Cl)(Cl)=O.C(O)(=O)C.C(OCC)(=O)C>O1CCOCC1.[Zn]>[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][C:10]=2[Br:17])([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)(OCC)C=1C=NC2=C(C=CC=C2C1O)Br
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel
CUSTOM
Type
CUSTOM
Details
to give 2.6 g of a chlorinated derivative
FILTRATION
Type
FILTRATION
Details
by filtering through Celite
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue was added 1 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
Then, acetic acid was removed
WASH
Type
WASH
Details
eluted with an eluent (ethyl acetate-n-hexane=1-7)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(OCC)C=1C=NC2=C(C=CC=C2C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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